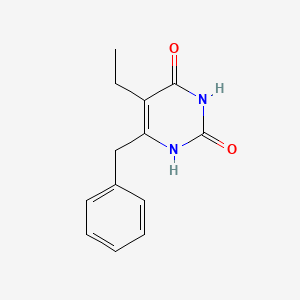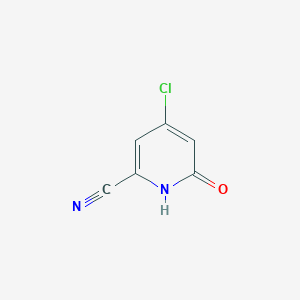
1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine is a chemical compound that features a triazole ring attached to a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and phenylethanamine structure can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole and phenylethanamine derivatives .
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylethanamine structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity.
Comparison with Similar Compounds
- 1-(1-Methyl-1H-1,2,4-triazol-3-yl)methanol
- 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanamine
- 1-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene
Uniqueness: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine is unique due to its specific combination of a triazole ring and phenylethanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-(1-methyl-1,2,4-triazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H14N4/c1-15-8-13-11(14-15)10(12)7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3 |
InChI Key |
YZJXSOVAWZSKDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
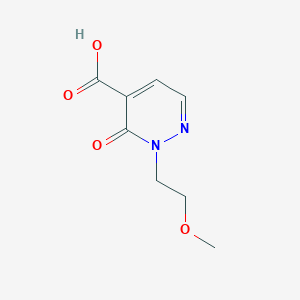
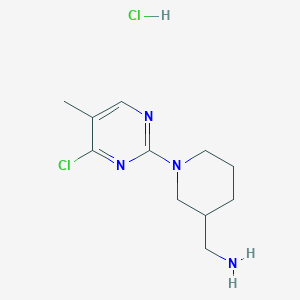
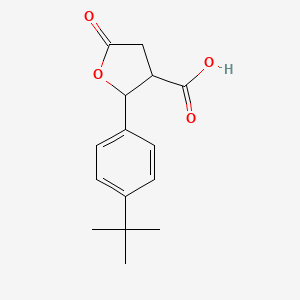
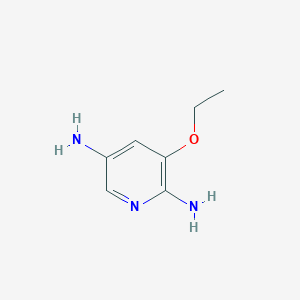


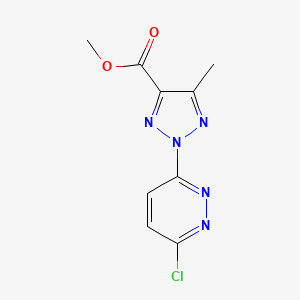
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
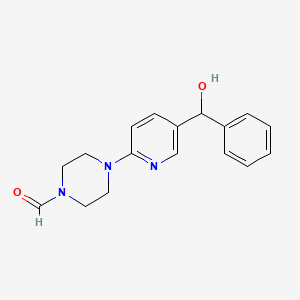
![7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)
